molecular formula C6H4BrFO B045789 2-Bromo-3-fluorophenol CAS No. 443-81-2

2-Bromo-3-fluorophenol

Cat. No.: B045789
CAS No.: 443-81-2
M. Wt: 191 g/mol
InChI Key: LMFRSLRJXLATRL-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenol is an organic compound with the molecular formula C₆H₄BrFO. It is a chemical intermediate commonly used in organic synthesis and laboratory research. The compound appears as a light yellow liquid and is known for its utility in preparing monofluorophenol .

Mechanism of Action

Target of Action

2-Bromo-3-fluorophenol is a chemical intermediate commonly used in organic synthesis and laboratory research It’s often used as a reactant in the preparation of diaryl ethers .

Pharmacokinetics

For instance, it has a predicted density of 1.764±0.06 g/cm3 , which might influence its distribution and absorption in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-3-fluorophenol involves the reaction of 2-bromo-1-fluoro-3-(methoxymethoxy)benzene with hydrochloric acid in isopropanol. The reaction mixture is stirred at room temperature for 2.5 hours, followed by partitioning with methyl tert-butyl ether and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve the bromination of phenolic building blocks using N-bromosuccinimide (NBS) in ACS-grade methanol. This method achieves high yields and excellent selectivity for the desired mono ortho-brominated products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluorophenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRSLRJXLATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479251
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-81-2
Record name 2-Bromo-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorophenol
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Synthesis routes and methods

Procedure details

2-Bromo-3-fluoro anisole (10 g, 48.77 mmol) was dissolved in DCM (200 mL) and cooled to about −78° C. To the solution was added BBr3 (11.53 mL, 121.9 mmol) in one portion. The mixture was warmed to r.t. and stirred overnight. The mixture was partitioned between water and DCM (50 mL), and the aqueous layer was back extracted with DCM (200 mL). The combined organics were dried (NaSO4), filtered and concentrated to give about 9.32 g of the product as a dark oil. MS found 188.9 (M−1)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.53 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-fluorophenol
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2-Bromo-3-fluorophenol
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Reactant of Route 5
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Reactant of Route 6
2-Bromo-3-fluorophenol

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